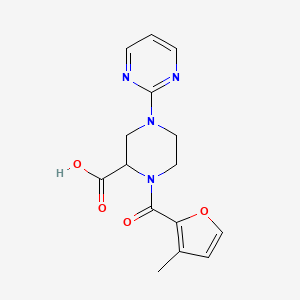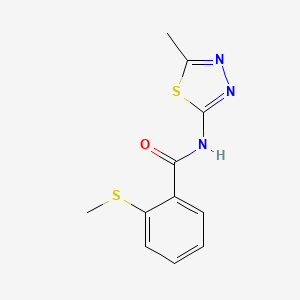
1-(3-methyl-2-furoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methyl-2-furoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, commonly known as MFPCC, is a chemical compound used in scientific research. The molecule has a pyrimidine ring and a piperazine ring, which are connected by a carboxylic acid group. MFPCC is a potent and selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor.
作用机制
The mechanism of action of MFPCC involves its interaction with the 5-HT1A receptor. The receptor is a G protein-coupled receptor, meaning it activates intracellular signaling pathways when activated by serotonin or other ligands. MFPCC blocks the receptor's activity by binding to the receptor and preventing the activation of these signaling pathways. This results in a decrease in the activity of the receptor and a reduction in its downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MFPCC are primarily related to its interaction with the 5-HT1A receptor. By blocking the receptor's activity, MFPCC can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This can have effects on mood, anxiety, and stress, as well as other physiological processes such as blood pressure and heart rate.
实验室实验的优点和局限性
The advantages of using MFPCC in lab experiments include its selectivity for the 5-HT1A receptor, which allows for specific targeting of this receptor in studies. Additionally, MFPCC is a potent antagonist, meaning it can effectively block the receptor's activity at low concentrations. The limitations of using MFPCC include its relatively low yield in synthesis, which can make it expensive to produce, and its potential for off-target effects on other receptors.
未来方向
For the study of MFPCC include further investigation into its effects on the 5-HT1A receptor and its potential therapeutic applications. Additionally, research could focus on developing more efficient synthesis methods for MFPCC and identifying other compounds that may have similar or complementary effects on the 5-HT1A receptor. Overall, MFPCC has the potential to be a valuable tool in the study of the 5-HT1A receptor and its role in mood and anxiety disorders.
合成方法
The synthesis of MFPCC involves several steps. The starting material is 3-methyl-2-furoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminopyrimidine in the presence of a base to form the desired product, MFPCC. The yield of the synthesis is typically around 50%.
科学研究应用
MFPCC is primarily used in scientific research to study the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the treatment of depression and anxiety disorders. MFPCC is a selective antagonist of the 5-HT1A receptor, meaning it blocks the receptor's activity. By studying the effects of MFPCC on the 5-HT1A receptor, researchers can gain insight into the receptor's function and potential therapeutic targets.
属性
IUPAC Name |
1-(3-methylfuran-2-carbonyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-10-3-8-23-12(10)13(20)19-7-6-18(9-11(19)14(21)22)15-16-4-2-5-17-15/h2-5,8,11H,6-7,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPVEADOLKWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCN(CC2C(=O)O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5375653.png)

![6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375663.png)
![methyl 1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5375675.png)
![4-{[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5375687.png)
![1-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-methyl-1-oxopentan-2-one](/img/structure/B5375698.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide hydrochloride](/img/structure/B5375705.png)
![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B5375709.png)
![3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5375712.png)
![1-methyl-9-{[3-(trifluoromethyl)phenyl]acetyl}-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5375722.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375725.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5375733.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5375734.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(3,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5375735.png)